1-Bromo-1-ethoxycyclopropane
CAS No.: 95631-62-2
Cat. No.: VC8011285
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95631-62-2 |
|---|---|
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol |
| IUPAC Name | 1-bromo-1-ethoxycyclopropane |
| Standard InChI | InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 |
| Standard InChI Key | BKSPBKRLRIJAHF-UHFFFAOYSA-N |
| SMILES | CCOC1(CC1)Br |
| Canonical SMILES | CCOC1(CC1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Connectivity
1-Bromo-1-ethoxycyclopropane possesses the molecular formula C₅H₉BrO, with a molar mass of 177.03 g/mol. Its structure consists of a cyclopropane ring substituted at one carbon with bromine and ethoxy groups (SMILES: CCOC1(CC1)Br) . The InChIKey BKSPBKRLRIJAHF-UHFFFAOYSA-N confirms its unique stereoelectronic profile .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉BrO |
| SMILES | CCOC1(CC1)Br |
| InChI | InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 |
| Exact Mass | 175.9774 Da |
Spectroscopic Features
Nuclear magnetic resonance (NMR) analysis reveals distinct signals:
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¹H NMR: A quartet at δ 3.60 ppm (2H, J = 7 Hz) for ethoxy CH₂, overlapping multiplets at δ 1.15 ppm (5H) for cyclopropane CH₂ and methyl groups .
-
¹³C NMR: Cyclopropane carbons resonate between δ 15–25 ppm, with the brominated carbon deshielded to δ 45–55 ppm .
Synthetic Methodologies
Preparation from 1-Ethoxy-1-trimethylsiloxycyclopropane
The most efficient route involves phosphorus tribromide (PBr₃) treatment of 1-ethoxy-1-trimethylsiloxycyclopropane (Eq. 1) :
This solvent-free reaction proceeds at room temperature (6 hr, 55% yield) and avoids pyridine, simplifying purification .
Alternative Patent Route
A patent describes its use in synthesizing N-cyclopropyl-2-difluoromethoxy-3-bromoaniline via:
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Condensation of 3-bromo-2-difluoromethoxyaniline with 1-ethoxy-1-trimethylsilyloxycyclopropane in methanol/acetic acid .
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Sodium borohydride reduction and BF₃-mediated cyclization to yield quinoline derivatives .
Applications in Organic Synthesis
Cyclobutanone Formation
Lithiation with t-BuLi generates 1-ethoxycyclopropyllithium, which adds to aldehydes/ketones. Acidic workup induces ring expansion to cyclobutanones (Eq. 2) :
Yields exceed 80% for substrates like benzaldehyde and cyclohexanone .
Table 2: Representative Cyclobutanone Syntheses
| Carbonyl Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Phenylcyclobutanone | 85 |
| Acetophenone | Methylphenylcyclobutanone | 78 |
| Cyclohexanone | Bicyclo[4.2.0]octan-8-one | 82 |
Pharmaceutical Intermediate Synthesis
The compound serves as a cyclopropane donor in antimalarial quinoline derivatives. For example, ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate is synthesized in 43.9% yield via sequential condensations .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predicts CCS values for adducts (Table 3), critical for mass spectrometry identification .
Table 3: CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 164.99095 | 121.5 |
| [M+Na]⁺ | 186.97289 | 125.6 |
| [M-H]⁻ | 162.97639 | 127.7 |
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